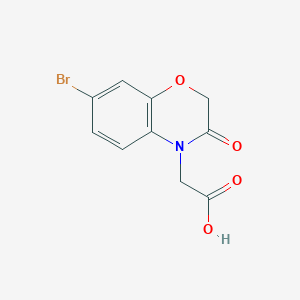

2-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(7-bromo-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO4/c11-6-1-2-7-8(3-6)16-5-9(13)12(7)4-10(14)15/h1-3H,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWOVWVQECOEPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(O1)C=C(C=C2)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane (DCM) under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and yield. The process involves the optimization of reaction parameters such as temperature, pressure, and reaction time to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzoxazinones.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 2-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool in probing biological pathways.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 2-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom and the benzoxazinone ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological activities. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between 2-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid and its analogs:

| Compound Name | CAS Number | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|---|

| 2-(7-Bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid | 1110927-80-4 | 7-Bromo | C₁₀H₈BrNO₄ | 286.08 | Bromine at position 7; acetic acid side chain |

| 2-[6-(Ethylsulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic acid | 954263-08-2 | 6-Ethylsulfonyl | C₁₂H₁₃NO₆S | 299.30 | Ethylsulfonyl group at position 6 |

| 2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid | 1423027-83-1 | 2,2-Difluoro | C₁₀H₇F₂NO₄ | 243.17 | Two fluorine atoms at position 2 |

| 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid | Not provided | 6-Chloro | C₁₀H₈ClNO₄ | 241.63 | Chlorine at position 6 |

| 3-Oxo-2,3-dihydro-4H-1,4-benzoxazine-4-acetic acid | Not provided | No halogen substituent | C₁₀H₉NO₄ | 207.19 | Unsubstituted benzoxazine core |

Key Observations:

- Fluorine substituents (C₁₀H₇F₂NO₄) enhance lipophilicity and bioavailability due to their electron-withdrawing nature .

Biological Activity

2-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H10BrN3O4

- Molecular Weight : 316.11 g/mol

- CAS Number : 1211474-46-2

Biological Activity Overview

Research indicates that compounds within the benzoxazine class exhibit a range of biological activities including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Potential : Inhibitory effects on cancer cell proliferation.

- Anti-inflammatory Properties : Modulation of inflammatory pathways.

Antimicrobial Activity

Recent studies have highlighted the antibacterial and antifungal properties of 2-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid. The Minimum Inhibitory Concentration (MIC) values against key pathogens are summarized in Table 1.

| Pathogen | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer properties of the compound have been assessed through various in vitro studies. It has shown promising results in inhibiting the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of 2-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis.

- Modulation of Signaling Pathways : It could alter pathways involved in inflammation and cancer cell proliferation.

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

-

Study on Antibacterial Efficacy :

- A study evaluated the effectiveness of the compound against multi-drug resistant bacteria, showing significant inhibition compared to standard antibiotics.

-

Cancer Research Trials :

- Clinical trials have reported improved patient outcomes when this compound was used as part of combination therapy for certain cancers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid?

- Methodological Answer : A common approach involves hydrolyzing ester precursors under basic conditions. For example, ethyl (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate can be treated with potassium hydroxide (KOH) in ethanol/water, followed by acidification with HCl to yield the carboxylic acid derivative. Crystallization from solvents like dichloromethane or ethanol under slow evaporation produces pure crystals for structural analysis .

Q. How is the crystal structure of this compound determined, and what software is typically used?

- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are subjected to diffraction experiments using instruments like Rigaku AFC10/Saturn724+ CCD detectors. Data refinement employs SHELX software (e.g., SHELXL for small-molecule refinement), which handles hydrogen bonding networks and torsional parameters. For instance, intermolecular O–H···O hydrogen bonds and C–H···F interactions are analyzed to resolve packing motifs .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms proton environments and substituent positions. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups like the carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O–H, ~2500–3300 cm⁻¹). Mass spectrometry (MS) validates molecular weight and bromine isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results?

- Methodological Answer : Cross-validation is critical. For example, if NMR suggests a planar conformation but X-ray data show puckering in the benzoxazine ring (e.g., Cremer-Pople parameters: Q = 0.685 Å, θ = 112.7°), molecular dynamics simulations or DFT calculations can reconcile differences. Hydrogen bond donor-acceptor distances (e.g., O···O = 2.65 Å) from crystallography should align with FTIR hydrogen bonding trends .

Q. What strategies optimize the compound’s bioactivity, such as aldose reductase inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications. For example, introducing electron-withdrawing groups (e.g., Br at position 7) enhances binding to aldose reductase’s hydrophobic pocket. In vitro assays (porcine lens AR inhibition, IC₅₀ measurements) and in vivo models (streptozotocin-induced diabetic rats) evaluate efficacy. SPR-210, a tri-fluorinated analog, achieved IC₅₀ = 9.5 nM and ID₅₀ = 0.1 mg/kg in nerve sorbitol reduction .

Q. How does stereochemistry (e.g., Z/E isomerism) influence physicochemical properties?

- Methodological Answer : Isomeric differences alter hydrogen bonding and solubility. For Z isomers, α,β-unsaturated C=C bonds (torsion angle ~21°) favor planar conformations, enhancing intermolecular π-π stacking. E isomers may form dimeric chains via O–H···O interactions (e.g., O···O = 2.71 Å). Chiral resolution via diastereomer salts (e.g., using (-)-brucine) isolates enantiomers for comparative bioactivity studies .

Q. What computational methods predict intermolecular interactions in crystal packing?

- Methodological Answer : Hirshfeld surface analysis quantifies contact contributions (e.g., H···F interactions in 2D networks). Software like CrystalExplorer visualizes fingerprint plots, while Mercury calculates packing coefficients. For example, fluorinated analogs show 12–15% F···H contacts, stabilizing layered architectures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.